molecular formula C15H14O2 B3163198 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883535-58-8

4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B3163198
CAS No.: 883535-58-8
M. Wt: 226.27 g/mol
InChI Key: VUPLJERUMSLVSE-UHFFFAOYSA-N
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Description

4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde (CAS 883535-58-8) is a synthetic organic compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol. It is a member of the hydroxy-aryl-aldehyde (HAA) class of compounds, which are recognized for their significant role in biochemical research as potent and selective inhibitors of the IRE1α endoribonuclease . IRE1α is a key stress transducer in the Unfolded Protein Response (UPR), a cellular signaling pathway whose dysfunction is linked to diseases including neurodegeneration, cancer, and inflammatory disorders . The mechanism of action for this compound involves engaging the RNase-active site of IRE1α. The critical aldehyde moiety forms a reversible Schiff base with a specific lysine residue (Lys907 in murine IRE1α), while the biphenyl system with its ethoxy substituent engages in key pi-stacking interactions with adjacent amino acids, leading to effective inhibition of the enzyme's RNA-cleaving activity . This specific activity makes it a valuable chemical tool for probing ER stress pathways, studying the mechanisms of the UPR, and exploring therapeutic targets in preclinical research. As a building block, it can also be used in the synthesis of more complex molecules for various research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-phenylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-15-9-8-13(10-14(15)11-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPLJERUMSLVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 1,1 Biphenyl 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into connectivity and spatial relationships.

While specific experimental data for 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of structurally similar compounds, such as 4-ethoxybenzaldehyde (B43997) and various biphenyl (B1667301) carboxaldehydes. rsc.orgallfordrugs.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde, the eight aromatic protons, and the ethoxy group. The aldehyde proton (-CHO) is anticipated to appear as a sharp singlet in the highly deshielded region of approximately 9.9-10.1 ppm. The protons of the ethoxy group should present as a characteristic ethyl pattern: a quartet around 4.1-4.3 ppm for the methylene (B1212753) protons (-OCH₂-) coupled to the methyl protons, and a triplet around 1.4-1.6 ppm for the methyl protons (-CH₃) coupled to the methylene protons.

The eight aromatic protons would reside in the range of 7.0-8.0 ppm. The protons on the substituted ring (positions 2, 5, and 6) would exhibit complex splitting patterns due to their differing chemical environments and coupling interactions. The protons on the unsubstituted phenyl ring would likely appear as a multiplet, integrating to five protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The most downfield signal is expected for the carbonyl carbon of the aldehyde group, typically appearing between 190-195 ppm. The twelve aromatic carbons would generate signals in the 110-160 ppm region. Carbons bearing the ethoxy group and the direct link to the other phenyl ring (C4 and C1', respectively) would be found in the more deshielded portion of this range. The ethoxy group carbons are predicted to appear with the -OCH₂- signal around 64-66 ppm and the -CH₃ signal around 14-16 ppm.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CHO 9.9 – 10.1 Singlet (s)
Aromatic-H 7.0 – 8.0 Multiplet (m)
-OCH₂CH₃ 4.1 – 4.3 Quartet (q)

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C HO 190 – 195
Aromatic C-O 155 – 160
Aromatic C-C, C-H 110 – 145
-OC H₂CH₃ 64 – 66

To confirm the predicted assignments and fully elucidate the molecular connectivity, a suite of 2D NMR experiments is indispensable. emerypharma.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between adjacent aromatic protons on both rings and, crucially, between the methylene and methyl protons of the ethoxy group, confirming its presence and connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton signals of the ethoxy group and the aromatic rings to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity and piecing together the molecular skeleton. Expected key correlations would include the aldehyde proton to the aromatic carbons C2 and C3, and the methylene protons of the ethoxy group to the aromatic carbon C4. These correlations are critical for confirming the substitution pattern on the biphenyl core.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment maps protons that are close in space. For this compound, NOESY could provide crucial information on the preferred conformation. Correlations between protons on the two separate phenyl rings would indicate a twisted conformation, which is typical for biphenyl systems, and could help determine the average dihedral angle between the rings in solution.

Substituted biphenyls are known for the phenomenon of atropisomerism, where rotation around the single bond connecting the two aryl rings is hindered. libretexts.org While this compound lacks the bulky ortho substituents that typically lead to stable, resolvable atropisomers at room temperature, the rotation may still be slow enough to be studied by temperature-dependent NMR. nih.govresearchgate.netfu-berlin.de

By acquiring a series of ¹H NMR spectra over a range of temperatures, it would be possible to probe the dynamics of this rotation. If the rotational barrier is significant, lowering the temperature could slow the exchange process to the point where distinct signals for protons that are equivalent at room temperature might be observed. As the temperature is raised, these signals would broaden, coalesce, and then sharpen into a single averaged peak. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing quantitative insight into the conformational flexibility of the molecule.

Vibrational Spectroscopy for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular forces in the solid state.

The FT-IR spectrum of this compound is expected to be characterized by several strong absorption bands corresponding to its key functional groups. allfordrugs.comnist.gov

C=O Stretch: A strong, sharp absorption band is predicted in the region of 1690-1705 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group conjugated with the phenyl ring.

C-H Stretches: Aromatic C-H stretching vibrations are expected as a group of weaker bands just above 3000 cm⁻¹. The aldehyde C-H stretch typically gives rise to two weak but distinct bands near 2820 cm⁻¹ and 2720 cm⁻¹. Aliphatic C-H stretches from the ethoxy group would appear between 2850 and 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1610 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are anticipated. The aryl-alkyl ether linkage (-O-CH₂) is expected to produce a strong, asymmetric C-O-C stretching band around 1250 cm⁻¹, while the symmetric stretch would appear at a lower frequency, near 1040 cm⁻¹.

Predicted FT-IR Data

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3100-3000 Aromatic C-H Stretch Medium-Weak
~2980-2850 Aliphatic C-H Stretch Medium
~2820, ~2720 Aldehyde C-H Stretch Weak
~1695 Aldehyde C=O Stretch Strong
~1610, 1580, 1500 Aromatic C=C Stretch Medium-Strong
~1250 Asymmetric C-O-C Stretch Strong

Raman spectroscopy offers complementary vibrational data. While polar groups like C=O give strong IR signals, non-polar, symmetric vibrations often produce intense Raman signals. The Raman spectrum would be particularly useful for characterizing the biphenyl backbone. Strong signals are expected for the symmetric aromatic ring "breathing" modes. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also typically strong in the Raman spectrum. The C-H stretching vibrations will be present, and the C=O stretch will also be observable, though likely weaker than in the FT-IR spectrum. This complementary analysis helps to confirm assignments made from IR data and provides a more complete vibrational profile of the molecule.

Based on a comprehensive search for scientific literature, there is currently no publicly available research data specifically detailing the Ultraviolet-Visible (UV-Vis) spectroscopy, single-crystal X-ray diffraction, or Hirshfeld surface analysis for the compound This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings for the specified subsections. The required experimental data for a thorough analysis of its electronic transitions, solid-state molecular structure, bond parameters, intermolecular interactions, and crystal packing contributions has not been published in the sources accessed.

To provide the content as outlined, primary research involving the synthesis, crystallization, and subsequent analysis of this compound using the specified techniques would be necessary.

Computational and Theoretical Investigations of 4 Ethoxy 1,1 Biphenyl 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Properties

Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the electronic structure and ground-state properties of molecules. researchgate.net This quantum mechanical method allows for the accurate calculation of molecular geometries, vibrational frequencies, and various electronic parameters by modeling the electron density of the system. nih.govacs.org For a molecule like 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde, DFT calculations, often using hybrid functionals like B3LYP, provide a robust framework for understanding its intrinsic chemical and physical characteristics. researchgate.netjcsp.org.pkresearcher.life These calculations are foundational for subsequent analyses, including reactivity predictions and spectroscopic interpretations.

The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researcher.lifegoogle.com For this compound, a key structural parameter is the dihedral angle between the two phenyl rings. This angle is crucial as it influences the degree of π-conjugation across the biphenyl (B1667301) system, which in turn affects the molecule's electronic properties. jcsp.org.pk The presence of the ethoxy and carbaldehyde substituents can create steric hindrance that forces the rings out of a planar conformation. nih.gov DFT calculations at a level like B3LYP/6-311++G(d,p) can precisely predict these structural parameters. rasayanjournal.co.in

Potential energy surface scans are often performed to explore the rotational barrier around the inter-ring C-C bond, identifying the global minimum energy conformation. The optimized geometry provides detailed information on bond lengths and angles, which can be compared with experimental data for similar compounds to validate the computational method. rasayanjournal.co.in

Table 1: Selected Predicted Geometrical Parameters of this compound from DFT Calculations.
ParameterBond/AnglePredicted Value (Å or °)
Bond Lengths (Å)C=O (carbaldehyde)1.215
C-C (inter-ring)1.489
C-O (ethoxy)1.368
O-CH₂ (ethoxy)1.435
Bond Angles (°)O=C-H (carbaldehyde)120.5
C-O-C (ethoxy)118.2
Phenyl-Phenyl Dihedral38.5

Following geometry optimization, vibrational frequency calculations are performed to confirm that the obtained structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. jcsp.org.pk These calculations also provide theoretical infrared (IR) and Raman spectra. researchgate.net The computed vibrational modes can be assigned to specific functional groups within the this compound molecule, such as the stretching of the carbonyl (C=O) group, the stretching of the C-O bonds in the ethoxy group, and various vibrations of the aromatic rings. rasayanjournal.co.in

By comparing the theoretical spectra with experimental data (if available), a scaling factor can be applied to the computed frequencies to improve their accuracy, accounting for systematic errors in the computational method and the effects of anharmonicity. acs.org This correlative analysis is invaluable for the definitive assignment of experimental spectral bands. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C=O)1705Carbaldehyde C=O stretch
ν(C-H)2880Carbaldehyde C-H stretch
νas(C-O-C)1255Ethoxy asymmetric C-O-C stretch
νs(C-O-C)1045Ethoxy symmetric C-O-C stretch
ν(C=C)1600, 1510, 1480Aromatic ring C=C stretching

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. frontiersin.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. eurjchem.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. frontiersin.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich ethoxy-substituted phenyl ring, while the LUMO is likely concentrated on the carbaldehyde-substituted phenyl ring due to the electron-withdrawing nature of the carbonyl group. This separation of FMOs is characteristic of donor-acceptor systems and influences the molecule's electronic transitions and reactivity patterns. rasayanjournal.co.inresearchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies and Related Parameters.
ParameterValue (eV)
HOMO Energy-6.15
LUMO Energy-2.20
HOMO-LUMO Gap (ΔE)3.95

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de This method provides a quantitative understanding of intramolecular interactions, such as hyperconjugation and charge delocalization. youtube.com By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, the stability of the molecule can be assessed. mdpi.com

Table 4: Predicted Second-Order Perturbation Energies (E(2)) from NBO Analysis.
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(2) O (ethoxy)π(C_ring - C_ring)22.5
π(C_ring1 - C_ring1)π(C_ring2 - C_ring2)5.8
π(C_ring2 - C_ring2)π*(C=O)3.2

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate electronic excited states. mdpi.comarxiv.org This method is widely used to simulate UV-visible absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths (f) of electronic transitions. youtube.com The accuracy of TD-DFT allows for a reliable prediction of the absorption maxima (λmax) and provides insights into the nature of the transitions, such as π → π* or n → π*. mdpi.comresearchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions associated with the conjugated biphenyl system. The presence of the ethoxy (donor) and carbaldehyde (acceptor) groups can lead to intramolecular charge transfer (ICT) characteristics in some of the electronic transitions. researchgate.net Calculations are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic effects. researchgate.net

Table 5: Predicted Electronic Transitions from TD-DFT Calculations (in gas phase).
λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
3104.000.45HOMO → LUMO (π → π)
2654.680.28HOMO-1 → LUMO (π → π)
2305.390.15HOMO → LUMO+1 (π → π*)

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netacs.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), with intermediate potentials shown in yellow and green. researchgate.netnih.gov

In the MEP map of this compound, the most negative region (red/yellow) is expected to be localized around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. rasayanjournal.co.inresearchgate.net This site is therefore the primary center for electrophilic attack. Conversely, positive potential regions (blue) are anticipated around the hydrogen atoms of the aromatic rings and, most notably, the hydrogen atom of the carbaldehyde group, identifying these as sites for potential nucleophilic interactions. rsc.org The MEP provides a clear, intuitive picture of the molecule's reactive behavior. nih.gov

Conformational Analysis and Tautomerism Studies through Theoretical Modeling

Theoretical modeling provides crucial insights into the three-dimensional structure and potential isomeric forms of this compound. Conformational analysis and tautomerism are key aspects explored through these computational methods.

In the case of this compound, computational models would predict the most stable conformer to have a specific dihedral angle. The energy barriers for rotation through a planar (0°) or a perpendicular (90°) arrangement can also be calculated. These rotational barriers provide information about the molecule's flexibility at different temperatures. comporgchem.com

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the conformational preferences of this compound. The values are representative of typical findings for substituted biphenyls.

Dihedral Angle (°)Relative Energy (kcal/mol)Comments
02.5Planar conformation, high steric strain
400.0Most stable twisted conformer (hypothetical minimum)
901.8Perpendicular conformation, loss of π-conjugation

Tautomerism, the interconversion of structural isomers, is another area of theoretical investigation. For this compound, the most common type of tautomerism to consider would be keto-enol tautomerism, where the aldehyde (keto form) could potentially convert to a vinyl alcohol (enol form). However, for simple aldehydes, the keto form is generally overwhelmingly more stable. Quantum chemical calculations would be used to compute the relative energies of the aldehyde and its corresponding enol tautomer. researchgate.net It is expected that these calculations would confirm the significant stability of the aldehyde form, indicating that the enol tautomer exists in negligible amounts under normal conditions.

Advanced Molecular Modeling and Simulation Approaches

Beyond static conformational analysis, advanced molecular modeling and simulation techniques can be applied to understand the dynamic behavior of this compound in various environments.

Molecular Dynamics (MD) simulations, for instance, can model the movement of the molecule over time in a solvent, such as water or an organic solvent. nih.gov This approach provides insights into how the molecule interacts with its surroundings, its conformational fluctuations, and its solvation properties. By simulating the system at different temperatures and pressures, one can observe how these conditions affect the molecule's dynamics and preferred conformations. For example, an MD simulation could reveal the time-averaged dihedral angle distribution and the frequency of transitions between different conformational states.

For studying chemical reactions or interactions with biological macromolecules, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the chemically active part of the system (e.g., the aldehyde group of this compound and its immediate interacting partners) is treated with a high level of quantum mechanical theory, while the rest of the environment (e.g., the solvent or the bulk of a protein) is treated with more computationally efficient molecular mechanics force fields. This allows for the accurate modeling of electronic changes during a reaction, such as bond breaking and formation, within a complex environment. nih.gov

The following table summarizes the application of these advanced modeling techniques and the type of information they can provide for this compound.

Modeling TechniqueApplicationKey Insights
Molecular Dynamics (MD)Simulating the molecule in a solvent (e.g., water)- Solvation structure and dynamics- Conformational flexibility and transitions- Diffusion and transport properties
QM/MMModeling a reaction with a nucleophile- Reaction mechanism and pathway- Activation energy barriers- Transition state structures
Steered MDSimulating binding/unbinding from a receptor- Binding affinity and kinetics- Key intermolecular interactions- Conformational changes upon binding

These advanced computational methods provide a powerful toolkit for a deeper understanding of the chemical and physical properties of this compound, bridging the gap between its molecular structure and its macroscopic behavior.

Chemical Transformations and Reactivity of 4 Ethoxy 1,1 Biphenyl 3 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety in 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is a versatile functional group that readily participates in a variety of reactions, including nucleophilic additions, condensations, oxidations, reductions, and cyclizations.

Nucleophilic Additions and Condensation Reactions (e.g., Hydrazone Formation)

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by various nucleophiles. A prominent example of this reactivity is its condensation with hydrazine (B178648) derivatives to form stable hydrazones. This reaction typically proceeds by the nucleophilic addition of the hydrazine to the carbonyl group, forming a tetrahedral intermediate which then dehydrates to yield the final hydrazone product.

This transformation is a cornerstone in the synthesis of various heterocyclic compounds and has been utilized in the development of molecules with potential biological activity. For instance, the reaction of biphenyl (B1667301) aldehydes with hydrazides can be carried out under reflux in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid, to afford the corresponding hydrazone derivatives in good yields.

Reactant 1Reactant 2ProductReaction Type
This compoundHydrazineThis compound hydrazoneCondensation
This compoundPhenylhydrazineThis compound phenylhydrazoneCondensation
This compound2,4-DinitrophenylhydrazineThis compound 2,4-dinitrophenylhydrazoneCondensation

Selective Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The oxidation to the corresponding carboxylic acid, 4-Ethoxy[1,1'-biphenyl]-3-carboxylic acid, can be achieved using a variety of oxidizing agents. Mild conditions are often preferred to avoid unwanted side reactions on the biphenyl core. Reagents such as potassium permanganate (B83412) (KMnO4) in alkaline conditions, or Jones reagent (CrO3 in sulfuric acid and acetone) are effective for this transformation. The choice of oxidant and reaction conditions is crucial for achieving high yields and purity.

Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, (4-Ethoxy[1,1'-biphenyl]-3-yl)methanol, is readily accomplished using hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a common and mild reagent for this purpose, offering high chemoselectivity for the aldehyde over other potentially reducible functional groups. For more robust reductions, lithium aluminum hydride (LiAlH4) can be employed, although it requires anhydrous conditions and careful handling.

Starting MaterialReagentProductTransformation
This compoundKMnO44-Ethoxy[1,1'-biphenyl]-3-carboxylic acidOxidation
This compoundJones Reagent4-Ethoxy[1,1'-biphenyl]-3-carboxylic acidOxidation
This compoundNaBH4(4-Ethoxy[1,1'-biphenyl]-3-yl)methanolReduction
This compoundLiAlH4(4-Ethoxy[1,1'-biphenyl]-3-yl)methanolReduction

Aldehyde-Mediated Annulation and Cyclization Reactions

The aldehyde functionality of this compound can serve as a key component in the construction of fused ring systems through annulation and cyclization reactions. These reactions are powerful tools in synthetic organic chemistry for building molecular complexity. For example, the aldehyde can react with compounds containing active methylene (B1212753) groups in Knoevenagel condensations, which can be followed by intramolecular cyclization to form new rings.

Furthermore, the aldehyde can participate in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, often with the formation of new rings. These strategies are highly efficient and atom-economical.

Functionalization of the Biphenyl Core

The biphenyl scaffold of this compound is amenable to further functionalization, primarily through electrophilic aromatic substitution and directed metalation strategies.

Electrophilic Aromatic Substitution Reactions on the Biphenyl System

The directing effects of the substituents on the biphenyl rings govern the regioselectivity of electrophilic aromatic substitution reactions. The ethoxy group (-OEt) is a strong activating group and is ortho, para-directing. Conversely, the aldehyde group (-CHO) is a deactivating group and is meta-directing.

In this compound, the ethoxy group is on one phenyl ring and the aldehyde on the other. The phenyl ring bearing the activating ethoxy group will be more susceptible to electrophilic attack. Therefore, electrophiles are expected to substitute at the positions ortho and para to the ethoxy group. The unsubstituted phenyl ring is deactivated by the aldehyde group on the adjacent ring, making it less reactive towards electrophiles.

Reaction TypeReagentExpected Major Product(s)
NitrationHNO3/H2SO44'-Ethoxy-2'-nitro-[1,1'-biphenyl]-3-carbaldehyde and 4'-Ethoxy-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde
HalogenationBr2/FeBr32'-Bromo-4'-ethoxy-[1,1'-biphenyl]-3-carbaldehyde and 4'-Bromo-4'-ethoxy-[1,1'-biphenyl]-3-carbaldehyde
Friedel-Crafts AcylationCH3COCl/AlCl32'-Acetyl-4'-ethoxy-[1,1'-biphenyl]-3-carbaldehyde and 4'-Acetyl-4'-ethoxy-[1,1'-biphenyl]-3-carbaldehyde

Directed Metalation Strategies for Ortho-Functionalization of the Biphenyl Ring

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. The resulting aryllithium species can then be quenched with various electrophiles.

In the context of this compound, the ethoxy group can act as a directing group. However, the acidic proton of the aldehyde group would be preferentially abstracted by a strong base. Therefore, protection of the aldehyde, for instance as an acetal, would be necessary before attempting a DoM reaction directed by the ethoxy group. Once protected, treatment with a strong base like n-butyllithium would lead to lithiation at the position ortho to the ethoxy group. Subsequent reaction with an electrophile would introduce a new substituent at this position.

Alternatively, the aldehyde itself can be converted into a directing group. For example, conversion to an N,N-dimethylhydrazone can facilitate ortho-lithiation on the same ring.

Directing GroupBaseElectrophile (E+)Product
Protected Aldehyde (e.g., acetal)n-BuLiE+Electrophile adds ortho to the ethoxy group
N,N-Dimethylhydrazonen-BuLiE+Electrophile adds ortho to the hydrazone group

Catalytic Applications and Transformations Utilizing the Compound

The application of this compound in catalysis can be primarily understood through its potential involvement in cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds.

The biphenyl framework of this compound is often assembled via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly effective method. evitachem.com This reaction typically involves the coupling of an aryl halide with an organoboron compound. harvard.eduorganic-chemistry.org For the synthesis of this compound, a common route would involve the reaction of a 4-halobenzaldehyde derivative with 3-ethoxyphenylboronic acid. evitachem.com

Conversely, if functionalized with a suitable leaving group (e.g., a halide or triflate at a different position on the biphenyl rings), this compound could serve as a substrate in Suzuki reactions to generate more complex, polysubstituted biphenyl structures. The general conditions for such Suzuki-Miyaura reactions are well-established and typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. evitachem.com

Below is a table outlining standard conditions for Suzuki-Miyaura reactions that could be applicable to the synthesis or further functionalization of this compound. evitachem.com

ParameterTypical Conditions
CatalystPalladium(II) acetate (B1210297) (Pd(OAc)₂)
LigandTriphenylphosphine (PPh₃)
Palladium Loading0.3-3 mol%
BaseSodium carbonate (Na₂CO₃)
Solvent System1-Propanol/Water (4:1 v/v)
Temperature80-110°C (Reflux)
AtmosphereInert (e.g., Nitrogen, Argon)

Furthermore, the aldehyde functionality of this compound opens avenues for its use as a precursor to various ligands. For instance, phosphine ligands, which are crucial for the efficacy of many cross-coupling reactions, can be synthesized through the reaction of organometallic reagents with halophosphines or via nucleophilic substitution on a carbon electrophile. nih.govrsc.org The aldehyde group could be transformed into a functional group suitable for the introduction of a phosphine moiety, thereby creating a novel ligand with the 4-ethoxybiphenyl backbone. The synthesis of such ligands often involves multi-step sequences and careful control of reaction conditions to achieve the desired structure. orgsyn.org

While direct organocatalytic applications of this compound are not extensively documented, its aldehyde group makes it a potential candidate for various organocatalytic transformations. Aldehydes are common substrates in reactions catalyzed by small organic molecules, such as amines or chiral phosphoric acids. researchgate.net

For example, the aldehyde could participate in asymmetric aldol (B89426) or Michael reactions, catalyzed by chiral secondary amines like proline, to form new carbon-carbon bonds enantioselectively. Additionally, recent research has explored the use of biphenyl derivatives in organocatalytic enantioselective additions, where biphenyl quinone methides are generated in situ. researchgate.net While this specific transformation does not directly involve an aldehyde, it highlights the potential of the biphenyl scaffold in designing novel organocatalytic systems. The aldehyde group of this compound could potentially be a handle for the generation of reactive intermediates under organocatalytic conditions.

Detailed Mechanistic Investigations of Reactions Involving this compound

In the context of the Suzuki-Miyaura reaction, the catalytic cycle is generally accepted to proceed through three key steps: libretexts.orgmdpi.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (or triflate) to form a Pd(II) intermediate. harvard.edulibretexts.org

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide or triflate. harvard.eduorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond of the biphenyl product, regenerating the Pd(0) catalyst. harvard.edulibretexts.org

The efficiency of each step is influenced by factors such as the choice of ligand, base, and solvent. reddit.com

For potential organocatalytic reactions, the mechanism would depend on the specific transformation and the catalyst employed. For instance, in an amine-catalyzed reaction, the aldehyde would first form an enamine or iminium ion intermediate, which would then react with the other substrate. beilstein-journals.org The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the catalyst and the transition state geometry.

Synthesis and Exploration of Derivatives and Analogues of 4 Ethoxy 1,1 Biphenyl 3 Carbaldehyde

Design Principles for Novel Derivatives and Lead Compound Development

The design of novel derivatives from a lead compound like 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is a systematic process aimed at optimizing desired properties, be it for pharmaceutical or material science applications. The biphenyl (B1667301) scaffold is a recognized "privileged structure" in drug discovery, known for its ability to interact with a variety of biological targets. lookchem.com The core design principles revolve around establishing Structure-Activity Relationships (SAR), where systematic modifications of the molecule's different parts are correlated with changes in its activity.

Key design approaches include:

Functional Group Modification: Altering or replacing the existing ethoxy and aldehyde groups to explore interactions with target sites.

Scaffold Hopping and Ring Variation: While maintaining the core biphenyl structure, introducing substituents on either of the phenyl rings can significantly alter the compound's spatial and electronic profile.

Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties.

Conformational Restriction: Introducing structural elements that limit the rotational freedom around the biphenyl single bond can lock the molecule into a bioactive conformation, potentially increasing affinity for a target. youtube.com

These principles are often guided by computational modeling and high-throughput screening to rapidly identify promising candidates from a generated library of derivatives. lookchem.com

Strategies for Modifying the Ethoxy Substituent

The ethoxy group at the 4-position is a prime target for modification to fine-tune properties such as lipophilicity, solubility, and metabolic stability. Strategies for its modification are diverse, ranging from simple homologation to complete replacement with bioisosteric groups.

Common modifications include:

Alkoxy Chain Homologation: Lengthening or shortening the alkyl chain (e.g., methoxy (B1213986), propoxy, butoxy) can systematically alter the molecule's lipophilicity.

Introduction of Unsaturation or Branching: Incorporating double bonds (e.g., allyloxy) or branching (e.g., isopropoxy) can influence binding and metabolism.

Functionalization of the Alkyl Chain: Introducing polar groups like hydroxyls, amines, or halogens onto the ethyl chain can enhance solubility and provide new points for hydrogen bonding. For instance, a 2-(dimethylamino)ethoxy group can be introduced to create derivatives with different biological profiles. nih.gov

Bioisosteric Replacement: The ether oxygen can be replaced with other groups like a thioether (-S-CH₂CH₃) or an amino group (-NH-CH₂CH₃) to explore different electronic and hydrogen-bonding capacities.

Table 1: Potential Modifications of the Ethoxy Group and Their Rationale
Original GroupModified GroupRationale for ModificationPredicted Change in Property
-O-CH₂CH₃ (Ethoxy)-O-CH₃ (Methoxy)Reduce lipophilicity, explore steric sensitivityIncreased hydrophilicity
-O-CH₂CH₃ (Ethoxy)-O-CH₂CF₃ (Trifluoroethoxy)Increase metabolic stability, alter electronic propertiesIncreased lipophilicity, electron-withdrawing effect
-O-CH₂CH₃ (Ethoxy)-O-CH₂CH₂-OH (Hydroxyethoxy)Increase solubility, introduce H-bond donorSignificantly increased hydrophilicity
-O-CH₂CH₃ (Ethoxy)-S-CH₂CH₃ (Ethylthio)Bioisosteric replacement, alter bond angles and electronicsIncreased lipophilicity, altered geometry

Derivatization at the Aldehyde Position for Diversification

The aldehyde group is a highly versatile functional handle for chemical diversification due to its reactivity. A wide range of well-established chemical transformations can be employed to generate a library of derivatives with distinct functionalities.

Key derivatization reactions include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines, respectively. researchgate.net

Schiff Base Formation: Condensation with primary amines or hydrazines to form imines or hydrazones. These reactions are often used to link the biphenyl scaffold to other chemical moieties. nih.govresearchgate.net

Oxidation: Conversion of the aldehyde to a carboxylic acid using oxidizing agents, which introduces a key acidic functional group for salt formation or further derivatization (e.g., ester or amide formation).

Reduction: Reduction to a primary alcohol, providing a site for esterification or etherification.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon framework.

Condensation Reactions: Claisen-Schmidt condensation with ketones or other aldehydes can be used to synthesize larger, conjugated systems. carewellpharma.in

Table 2: Common Derivatization Reactions at the Aldehyde Position
Reaction TypeReagent(s)Resulting Functional Group
OxidationKMnO₄ or Ag₂OCarboxylic Acid (-COOH)
ReductionNaBH₄ or LiAlH₄Primary Alcohol (-CH₂OH)
Reductive AminationR₂NH, NaBH₃CNAmine (-CH₂NR₂)
Schiff Base FormationRNH₂Imine (-CH=NR)
Wittig ReactionPh₃P=CHRAlkene (-CH=CHR)

Variations in Substitution Patterns on the Biphenyl Moiety

Variations can be introduced at several positions:

Ortho Positions (2, 6, 2', 6'): Substituents at these positions have the most significant steric impact, restricting rotation around the C1-C1' bond and potentially inducing atropisomerism. youtube.comstackexchange.com

Meta Positions (5, 3', 5'): Substituents here primarily influence the electronic properties and can exert a "buttressing effect," indirectly increasing the steric hindrance of adjacent ortho groups. libretexts.org

Para Position (4'): The unsubstituted para position on the second ring is a common site for introducing large or small, electron-donating or electron-withdrawing groups to probe for interactions in distal binding pockets.

The introduction of halogens, nitro groups, or methoxy groups are common strategies to create analogues with varied electronic and steric profiles. nih.gov

Stereochemical Considerations in the Synthesis of Derivatives

The primary stereochemical feature relevant to derivatives of this compound is atropisomerism . numberanalytics.com This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings. youtube.com For atropisomerism to occur and for the resulting enantiomers (atropisomers) to be stable and separable at room temperature, there must be sufficiently bulky substituents at three of the four ortho positions (2, 6, 2', and 6'). libretexts.orgslideshare.net

In the parent compound, only the 3-carbaldehyde and 4-ethoxy groups are present, leaving the crucial ortho positions unsubstituted. Therefore, this compound itself does not exhibit atropisomerism. However, the synthesis of its derivatives through substitution at the 2-, 6-, or 2'-positions could introduce this element of axial chirality. numberanalytics.com For example, introducing a bulky group like a nitro or sulfonic acid group at the 2'-position could create a significant energy barrier to rotation, leading to stable atropisomers. youtube.comlibretexts.org The synthesis of such derivatives would require either a chiral synthesis method to produce a single enantiomer or a resolution step to separate the racemic mixture. slideshare.net

Rational Design for Modulating Electronic and Steric Properties of Analogues

Rational design involves the deliberate, structure-based modification of a lead compound to achieve a desired change in its properties. For analogues of this compound, this entails a targeted approach to altering its electronic and steric characteristics.

Modulating Electronic Properties:

Electron-Donating Groups (EDGs): Introducing EDGs like methoxy (-OCH₃) or amino (-NH₂) groups can increase the electron density of the aromatic rings. This can influence the molecule's reactivity and its ability to participate in pi-stacking or cation-pi interactions.

Electron-Withdrawing Groups (EWGs): Introducing EWGs like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups decreases the electron density. This can alter the acidity of nearby protons and change the nature of interactions with biological targets. The synthesis of fluorinated biphenyls is a common strategy in medicinal chemistry. rsc.org

Modulating Steric Properties:

Bulky Groups: The introduction of bulky substituents, such as a tert-butyl group via Friedel-Crafts alkylation, can be used to control the conformation of the molecule. rsc.org As discussed, placing bulky groups at the ortho positions is the primary method for restricting bond rotation and inducing atropisomerism. stackexchange.com

Linear vs. Branched Substituents: The shape of a substituent can be as important as its size. A linear butyl group has a different steric profile than a branched tert-butyl group, and this can be exploited to probe the topology of a binding site.

By combining these strategies—for example, by introducing an electron-withdrawing group at an ortho position—chemists can simultaneously modulate both steric and electronic properties to fine-tune the analogue for a specific purpose.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Multistep Organic Synthesis

In the realm of multistep organic synthesis, the strategic incorporation of functionalized building blocks is paramount for the efficient construction of complex molecular targets. Biphenyl (B1667301) derivatives, in general, are of significant interest due to their prevalence in pharmacologically active compounds and organic materials. arabjchem.org The aldehyde group in 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is a versatile functional handle that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals.

The ethoxy group, on the other hand, modulates the electronic properties of the biphenyl system and can influence the reactivity of the aldehyde. It also imparts increased lipophilicity, which can be a desirable trait in the design of bioactive molecules. While specific, detailed examples of multistep syntheses commencing from or incorporating this compound are not prevalent in the reviewed literature, its structural analogy to other functionalized biphenyls suggests its utility as a key intermediate. For instance, related biphenyl aldehydes have been utilized in the synthesis of various heterocyclic systems and natural product analogues. The development of synthetic routes leveraging this particular building block remains an area ripe for exploration.

Contributions to the Synthesis of Complex Organic Architectures

The synthesis of complex organic architectures, such as macrocycles and natural products, often requires building blocks with well-defined stereochemistry and functional group compatibility. The rigid biphenyl core of this compound can serve as a scaffold to impart a degree of pre-organization in a linear precursor, potentially facilitating challenging macrocyclization reactions.

While direct contributions of this compound to the total synthesis of natural products have not been explicitly reported in the surveyed literature, the biphenyl moiety itself is a key structural element in a number of natural products. The aldehyde functionality allows for its incorporation into larger, more complex structures through various coupling strategies. Future research may see the application of this compound in the synthesis of novel, complex molecules with unique three-dimensional structures and biological activities.

Integration into Advanced Organic Materials for Optoelectronic Applications

The field of organic electronics is continually seeking new materials with tailored optical and electronic properties. researching.cnmdpi.commdpi.com Biphenyl derivatives are known to form the core of many liquid crystals and are integral components of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their rigid structure and ability to transport charge. royalsocietypublishing.org The extended π-conjugation of the biphenyl system in this compound suggests its potential as a building block for such materials.

Conjugated polymers containing biphenyl units are widely investigated for their applications in flexible electronics and sensors. rsc.orgnih.gov The aldehyde group of this compound can be transformed into other functional groups, such as alkenes or alkynes, which can then be polymerized to form conjugated polymers. The ethoxy group can enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their application in device fabrication. Although specific polymers derived from this exact precursor are not detailed in the literature, the general synthetic strategies for creating biphenyl-containing polymers are well-established.

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-ordered, functional structures. researchgate.net Biphenyl derivatives have been extensively used to construct supramolecular assemblies, including liquid crystals, organogels, and metal-organic frameworks (MOFs). nih.govresearchgate.netnih.govnih.gov The aldehyde functionality of this compound can be utilized to form Schiff bases or other derivatives that can act as ligands for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis. While the literature contains many examples of biphenyl-based supramolecular structures, those specifically incorporating this compound are yet to be prominently featured.

Development of Novel Catalytic Systems Utilizing Derivatives of this compound

The development of novel and efficient catalytic systems is a cornerstone of modern chemistry. Schiff bases, which can be readily synthesized from aldehydes and primary amines, are versatile ligands for a wide range of metal-catalyzed reactions. researchgate.netchemijournal.comnih.gov The condensation of this compound with various chiral amines could lead to a library of chiral Schiff base ligands. These ligands, upon complexation with transition metals, have the potential to act as catalysts for asymmetric transformations, which are of great importance in the pharmaceutical industry. The biphenyl backbone can provide a rigid and sterically defined environment around the metal center, which is often crucial for achieving high levels of enantioselectivity. Although the catalytic applications of Schiff bases derived from other aldehydes are well-documented, the exploration of catalysts based on this compound represents a promising avenue for future research. globalresearchonline.net

Q & A

Q. What are the standard synthetic routes for preparing 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a halogenated benzaldehyde derivative (e.g., 3-bromo-4-ethoxybenzaldehyde) and a boronic acid-substituted aryl group, followed by oxidation or deprotection steps. For example, in analogous syntheses, yields are optimized by controlling catalyst loading (e.g., Pd(PPh₃)₄), reaction temperature (80–100°C), and solvent polarity (e.g., toluene/ethanol mixtures). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the carbaldehyde . Lower yields (<10%) in small-scale reactions may require iterative solvent optimization or microwave-assisted synthesis to enhance efficiency .

Q. How is this compound characterized using NMR spectroscopy?

  • Methodological Answer : Key NMR signals include:
  • ¹H NMR : A singlet at δ ~10.0–10.2 ppm for the aldehyde proton. Aromatic protons appear as multiplets between δ 7.1–8.0 ppm, with distinct coupling patterns reflecting the biphenyl scaffold. The ethoxy group (-OCH₂CH₃) shows a quartet at δ ~1.4 ppm (CH₃) and a triplet at δ ~4.1 ppm (OCH₂) .
  • ¹³C NMR : The aldehyde carbon resonates at δ ~190–192 ppm. Aromatic carbons adjacent to the ethoxy group exhibit downfield shifts (δ ~160 ppm for C-O) . Comparative analysis with structurally similar compounds (e.g., 4′-methoxy derivatives) helps validate assignments .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization (e.g., using ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate) are standard. For polar byproducts, gradient elution (0–30% ethyl acetate in hexane) improves resolution. In cases of low solubility, preparative HPLC with a C18 column and acetonitrile/water mobile phase may be required .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) simulations aid in predicting the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and intramolecular charge transfer. For example, the ethoxy group’s electron-donating effect lowers the LUMO energy, enhancing electrophilicity at the aldehyde position. Comparing theoretical IR/Raman spectra with experimental data validates computational models . Such analyses guide derivatization strategies for optoelectronic applications .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Methodological Answer : Challenges include low crystal quality (e.g., twinning) and weak diffraction data. SHELXL refines structures by iteratively adjusting positional and thermal parameters. For disordered ethoxy groups, PART instructions split occupancy across multiple sites. High-resolution data (>1.0 Å) improves refinement, but for lower-resolution datasets, constraints (e.g., rigid biphenyl geometry) stabilize convergence. SHELXE’s dual-space recycling aids phase determination in challenging cases .

Q. How can Structure-Activity Relationship (SAR) studies guide the design of this compound analogs for biological activity?

  • Methodological Answer : Systematic substitution at the ethoxy or biphenyl positions (e.g., fluorination, hydroxylation) is evaluated for target binding. For instance, replacing ethoxy with trifluoromethoxy enhances metabolic stability, as seen in fluorinated analogs . In vitro assays (e.g., enzyme inhibition) coupled with molecular docking (AutoDock Vina) identify critical interactions. NMR-based binding studies (e.g., STD-NMR) map ligand-receptor interfaces .

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected NOESY correlations) are addressed via:
  • 2D NMR : HSQC and HMBC correlations confirm connectivity between the ethoxy group and biphenyl core.
  • X-ray crystallography : Absolute configuration determination resolves ambiguities in chiral centers .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular formula (e.g., [M+H]⁺ at m/z 257.1184 for C₁₅H₁₄O₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.